Cas no 99986-04-6 (6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline)

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
- Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-
- 99986-04-6
- SCHEMBL10912768
- DTXSID00588454
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-quinoline
- AKOS000140338
- EN300-1602620
- CS-0235720
- A846116
-
- Inchi: InChI=1S/C11H15NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h6-7,12H,3-5H2,1-2H3
- InChI Key: OZRHKEBPRVFTBT-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)CCCN2)OC
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
- XLogP3: 2.2
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1602620-0.5g |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
99986-04-6 | 95% | 0.5g |
$713.0 | 2023-06-04 | |
Enamine | EN300-1602620-0.05g |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
99986-04-6 | 95% | 0.05g |
$212.0 | 2023-06-04 | |
Enamine | EN300-1602620-1.0g |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
99986-04-6 | 95% | 1g |
$914.0 | 2023-06-04 | |
Enamine | EN300-1602620-2.5g |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
99986-04-6 | 95% | 2.5g |
$1791.0 | 2023-06-04 | |
Enamine | EN300-1602620-500mg |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
99986-04-6 | 95.0% | 500mg |
$713.0 | 2023-09-23 | |
Enamine | EN300-1602620-5000mg |
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
99986-04-6 | 95.0% | 5000mg |
$2650.0 | 2023-09-23 | |
Aaron | AR00IL27-250mg |
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy- |
99986-04-6 | 95% | 250mg |
$647.00 | 2025-02-14 | |
Aaron | AR00IL27-50mg |
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy- |
99986-04-6 | 95% | 50mg |
$317.00 | 2025-02-14 | |
1PlusChem | 1P00IKTV-1g |
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy- |
99986-04-6 | 95% | 1g |
$1192.00 | 2024-04-19 | |
Aaron | AR00IL27-1g |
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy- |
99986-04-6 | 95% | 1g |
$1282.00 | 2025-02-14 |
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Related Literature
-
1. 258. Synthetic neuromuscular blocking agents. Part I. Heterocyclic decamethylenebis(quaternary ammonium salts)E. P. Taylor J. Chem. Soc. 1951 1150
-
2. 669. Synthesis and oxidation of some 1-benzylisoquinoline derivativesI. Baxter,L. T. Allan,G. A. Swan J. Chem. Soc. 1965 3645
Additional information on 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Introduction to 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS No. 99986-04-6)
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS No. 99986-04-6) is a versatile organic compound with significant applications in the fields of pharmaceuticals and chemical research. This compound belongs to the class of tetrahydroquinolines and is characterized by its unique molecular structure, which includes two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular formula of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is C12H16N2O2, and its molecular weight is approximately 216.27 g/mol. The compound is a colorless to pale yellow liquid with a boiling point of around 250°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
In recent years, 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has gained attention due to its potential therapeutic applications. Research studies have shown that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties are attributed to its ability to modulate various signaling pathways and enzymes involved in inflammation and oxidative stress.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline. The researchers found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline could be a promising candidate for the development of anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has also been explored for its antioxidant activity. A study published in the Oxidative Medicine and Cellular Longevity journal in 2020 demonstrated that the compound effectively scavenged free radicals and inhibited lipid peroxidation in cellular models. These findings highlight its potential as a protective agent against oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The neuroprotective effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline have also been investigated. A study conducted by researchers at the University of California in 2019 found that the compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism behind this neuroprotection was attributed to the activation of Nrf2 signaling pathways and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
In addition to its biological activities, 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is an important intermediate in the synthesis of more complex bioactive molecules. Its versatile reactivity allows it to undergo various chemical transformations such as alkylation, acylation, and condensation reactions. These reactions can be used to introduce additional functional groups or modify existing ones to create compounds with enhanced pharmacological properties.
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline typically involves multi-step processes starting from simple precursors such as anisole or dimethoxymethylamine. One common synthetic route involves the Pictet-Spengler reaction followed by hydrogenation to reduce the quinoline ring to a tetrahydroquinoline structure. Recent advancements in catalytic methods have improved the efficiency and selectivity of these synthetic pathways.
The safety profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is an important consideration for its use in pharmaceutical applications. Toxicological studies have shown that the compound has low acute toxicity when administered orally or intraperitoneally in animal models. However, like many organic compounds, it should be handled with care to avoid prolonged exposure or inhalation.
In conclusion, 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS No. 99986-04-6) is a multifunctional organic compound with a wide range of applications in pharmaceuticals and chemical research. Its unique molecular structure endows it with valuable biological activities such as anti-inflammatory and antioxidant properties. Ongoing research continues to uncover new potential uses for this compound in drug development and therapeutic applications.
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